molecular formula C12H12FN3O2 B1501543 Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 304874-05-3

Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1501543
CAS No.: 304874-05-3
M. Wt: 249.24 g/mol
InChI Key: MXMOTVRUGZKUAC-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C12H12FN3O2 and its molecular weight is 249.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and proteases. The interaction with CDKs, for instance, can lead to the inhibition of cell cycle progression, which is crucial in cancer research . Additionally, this compound can bind to proteases, altering their activity and affecting protein degradation pathways .

Cellular Effects

This compound exhibits diverse effects on various cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, this compound can modulate gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . This compound also affects cellular metabolism by altering the activity of metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, the binding of this compound to CDKs results in the inhibition of kinase activity, thereby blocking cell cycle progression . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These transport and distribution mechanisms are crucial for understanding the pharmacodynamics of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound can be targeted to the mitochondria, affecting mitochondrial function and inducing apoptosis . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications .

Properties

IUPAC Name

ethyl 5-amino-1-(2-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)9-7-11(14)16(15-9)10-6-4-3-5-8(10)13/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMOTVRUGZKUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693330
Record name Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304874-05-3
Record name Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.